3-Indolyl--D-glucuronideCyclohexylammoniumsalt
Overview
Description
Indoxyl β-D-glucuronide cyclohexylammonium salt, also known as 3-Indoxyl-β-D-glucuronic acid cyclohexylammonium salt, is a white to off-white crystalline powder . It has an empirical formula of C14H15NO7 · C6H13N and a molecular weight of 408.45 . This compound is used in molecular biology, particularly as a chromogenic substrate for β-D-glucuronidase .
Physical and Chemical Properties Analysis
Indoxyl β-D-glucuronide cyclohexylammonium salt is a white to off-white crystalline powder . It has a molecular weight of 408.45 . The compound should be stored desiccated at -20°C and protected from light . Its optical activity is [α]20/D -80.0±5.0 .
Scientific Research Applications
Microbial Detection and Analysis
Indoxyl-beta-D-glucuronide has been a focus of studies for its role in the detection and analysis of various microbial entities, particularly Escherichia coli. Research has demonstrated its effectiveness as a chromogen in media for E. coli identification:
E. coli Detection in Environmental Samples : The compound has been synthesized and used for the specific detection of E. coli in water analysis through the formation of blue colonies, indicating a nearly quantitative recovery of E. coli (Ley, Bowers, & Wolfe, 1988).
Rapid Detection in Urine Samples : Indoxyl-beta-D-glucuronide has been assessed as a substrate for rapid detection of E. coli in urine, showing high sensitivity and specificity (Delisle & Ley, 1989).
Medical and Biological Applications
In the medical and biological fields, indoxyl-beta-D-glucuronide has been found to have various significant applications:
Role in Uremic Conditions : The compound has been identified and quantified in uremic serum and urine, indicating its role in the metabolism of indoles in uremic patients. Its serum levels are notably increased in these patients, and it can be efficiently removed by hemodialysis (Niwa et al., 1996).
Histochemical Applications : Indoxyl-beta-D-glucuronide has been used in histochemical studies for enzyme detection in tissues, showcasing its utility in biochemical research (Pearson, Standen, & Esterly, 1967).
Environmental and Food Safety
The compound also finds applications in environmental and food safety contexts:
Water Quality Monitoring : Indoxyl-beta-D-glucuronide is utilized in new mediums for detecting total coliforms and E. coli in water, based on enzyme activities, aiding in water quality assessments (Brenner et al., 1993).
Food Contamination Analysis : The compound has been used to study the behavior of hemorrhagic Escherichia coli O157:H7 during the manufacture of Cottage cheese, helping understand foodborne pathogen behavior in food processing (Arocha et al., 1992).
Mechanism of Action
Properties
IUPAC Name |
cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPNZMTCTUCAX-CYRSAHDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216971-58-3 | |
Record name | β-D-Glucopyranosiduronic acid, 1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216971-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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